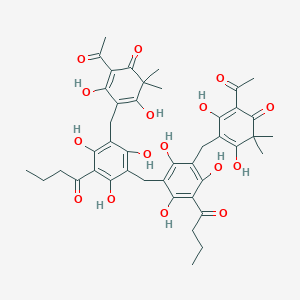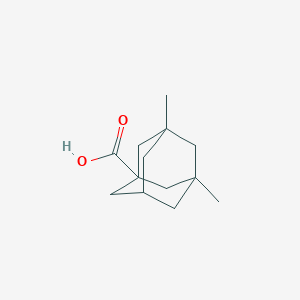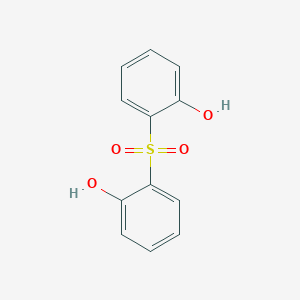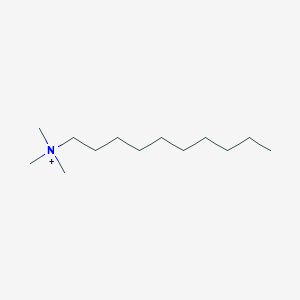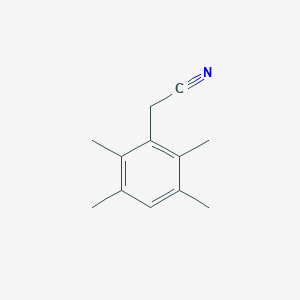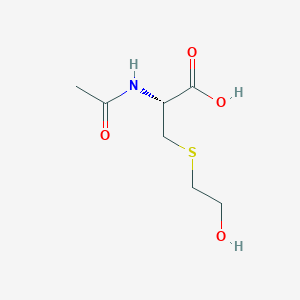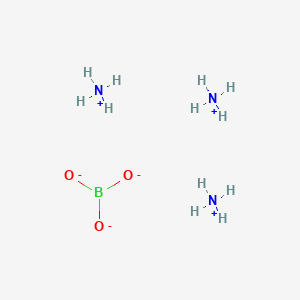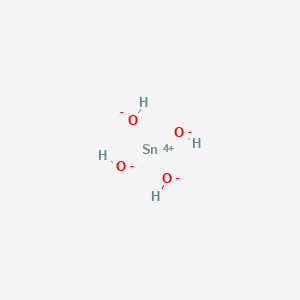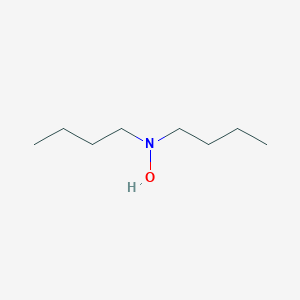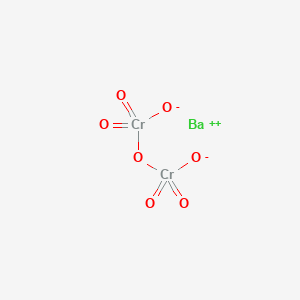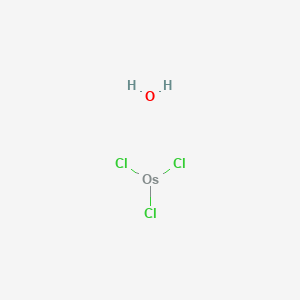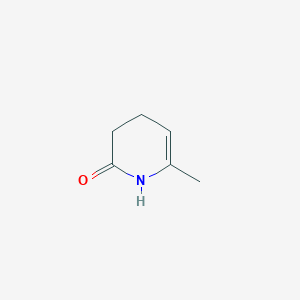
3,4-Dihydro-6-methyl-2-pyridone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-6-methyl-2-pyridone (DHPM) is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. DHPM is a versatile molecule that exhibits a wide range of biological activities, making it an attractive target for researchers looking to develop novel therapeutics.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-6-methyl-2-pyridone is not fully understood, but it is believed to act through multiple pathways. 3,4-Dihydro-6-methyl-2-pyridone has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 3,4-Dihydro-6-methyl-2-pyridone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
3,4-Dihydro-6-methyl-2-pyridone has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3,4-Dihydro-6-methyl-2-pyridone has also been shown to inhibit the growth of cancer cells and induce apoptosis in a variety of cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-Dihydro-6-methyl-2-pyridone in lab experiments is its versatility. 3,4-Dihydro-6-methyl-2-pyridone exhibits a wide range of biological activities, making it an attractive target for researchers looking to develop novel therapeutics. However, one of the limitations of using 3,4-Dihydro-6-methyl-2-pyridone is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3,4-Dihydro-6-methyl-2-pyridone. One area of interest is the development of 3,4-Dihydro-6-methyl-2-pyridone-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the development of 3,4-Dihydro-6-methyl-2-pyridone-based materials for use in various applications, such as drug delivery and catalysis. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Dihydro-6-methyl-2-pyridone and its potential applications in various fields.
Synthesemethoden
The synthesis of 3,4-Dihydro-6-methyl-2-pyridone can be achieved through a variety of methods, including the Hantzsch reaction, the Biginelli reaction, and the Gewald reaction. The Hantzsch reaction is the most commonly used method for synthesizing 3,4-Dihydro-6-methyl-2-pyridone and involves the condensation of an aldehyde, a β-dicarbonyl compound, and ammonia in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-6-methyl-2-pyridone has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects. 3,4-Dihydro-6-methyl-2-pyridone has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
10333-14-9 |
|---|---|
Produktname |
3,4-Dihydro-6-methyl-2-pyridone |
Molekularformel |
C6H9NO |
Molekulargewicht |
111.14 g/mol |
IUPAC-Name |
6-methyl-3,4-dihydro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H9NO/c1-5-3-2-4-6(8)7-5/h3H,2,4H2,1H3,(H,7,8) |
InChI-Schlüssel |
AKOQCIDGAATASX-UHFFFAOYSA-N |
SMILES |
CC1=CCCC(=O)N1 |
Kanonische SMILES |
CC1=CCCC(=O)N1 |
Andere CAS-Nummern |
10333-14-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



